molecular formula C18H25FN2O B2960010 N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide CAS No. 954078-74-1

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide

Cat. No.: B2960010
CAS No.: 954078-74-1
M. Wt: 304.409
InChI Key: GSYNIEHZCCEEAL-UHFFFAOYSA-N
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Description

N-[(1-Cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide is a synthetic compound featuring a 4-fluorobenzamide core linked to a substituted piperidine moiety. The piperidine ring is modified with a cyclopentyl group at the 1-position and a methylene bridge at the 4-position (Figure 1). This structural framework is common in neuroactive and receptor-targeting agents due to the piperidine group’s ability to enhance blood-brain barrier penetration and modulate receptor binding .

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-16-7-5-15(6-8-16)18(22)20-13-14-9-11-21(12-10-14)17-3-1-2-4-17/h5-8,14,17H,1-4,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYNIEHZCCEEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is favored due to its mild and functional group tolerant conditions . The process involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing novel compounds and studying molecular interactions.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The 4-fluorobenzamide scaffold is versatile, with substitutions on the amide nitrogen critically influencing target selectivity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Key 4-Fluorobenzamide Derivatives and Their Properties
Compound Name Substituent Structure Target/Mechanism Key Properties References
N-[(1-Cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide Cyclopentylpiperidinylmethyl Not explicitly reported (inferred: CNS targets) High lipophilicity (cyclopentyl group); potential CNS activity due to piperidine
N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide 1-Acetylpiperidin-4-yl Ocular neuritogenesis Promotes corneal/retinal neurite growth; improves visual dysfunction
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide N-Benzylpiperidin-4-yl Sigma receptors High sigma-2 affinity (Ki = 3.4 nM); PET imaging potential
Flesinoxan Piperazinyl ethyl group 5-HT1A receptor Induces gastric relaxation in dogs; CNS activity
LY334370 3-(1-Methylpiperidin-4-yl)-1H-indol 5-HT1F receptor Migraine therapy candidate; agonist activity
N-(Dimethylcarbamothioyl)-4-fluorobenzamide Dimethylcarbamothioyl Urease inhibition Inhibits Ureaplasma urealyticum; melting point 130–132°C

Pharmacological and Physicochemical Insights

Substituent Impact on Target Selectivity :

  • Cyclopentyl vs. Benzyl (Sigma Receptors) : The cyclopentyl group in the target compound may confer greater steric bulk compared to the benzyl group in N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide . This could reduce sigma-2 receptor affinity but enhance selectivity for other CNS targets.
  • Acetylpiperidine (Ocular Applications) : N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide’s acetyl group improves solubility and ocular tissue penetration, making it suitable for treating corneal disorders .

Melting Points and Stability: Analogs like N-(dimethylcarbamothioyl)-4-fluorobenzamide exhibit defined melting points (130–132°C) and crystallize readily, suggesting similar stability for the target compound .

Ocular Therapies: Acetylpiperidine derivatives highlight the scaffold’s adaptability for non-CNS applications, such as corneal repair .

Biological Activity

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H22FN3O
  • Molecular Weight : 291.37 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on its interactions with various receptors and enzymes involved in neurological and metabolic pathways.

  • Cholinesterase Inhibition : Research indicates that derivatives of 4-fluorobenzoic acid, including this compound, can inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation in the brain. This inhibition may enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Receptor Modulation : The compound has been studied for its affinity towards various receptors, including dopamine and serotonin receptors. Its structural similarity to known psychoactive compounds suggests it may modulate neurotransmitter systems, impacting mood and cognition .
  • Anti-Cancer Properties : Preliminary studies suggest that this compound may exhibit anti-proliferative effects against certain cancer cell lines. Its mechanism could involve the inhibition of specific protein kinases involved in cell growth and survival .

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have demonstrated that the compound effectively inhibits acetylcholinesterase with an IC50 value comparable to established inhibitors like tacrine. This suggests significant potential for therapeutic application in treating cognitive disorders .
  • Animal Models : Animal studies have shown that administration of the compound leads to improved cognitive function in models of induced memory impairment. These findings support its potential use as a cognitive enhancer .
  • Synergistic Effects : When combined with other known pharmacological agents, this compound exhibits synergistic effects that enhance its overall efficacy in treating metabolic disorders and certain cancers .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Cholinesterase InhibitionSignificant inhibition observed; IC50 comparable to tacrine
Receptor ModulationPotential modulation of dopamine and serotonin receptors
Anti-Cancer PropertiesExhibits anti-proliferative effects in cancer cell lines
Cognitive EnhancementImproves cognitive function in animal models

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